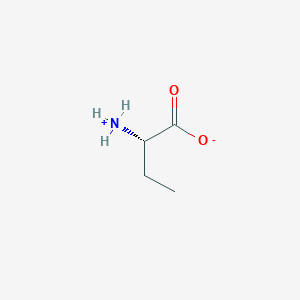

H-Abu-OH

Beschreibung

L-2-Aminobutyric acid has been reported in Homo sapiens, Cycas revoluta, and Caenorhabditis elegans with data available.

Eigenschaften

IUPAC Name |

(2S)-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883684 | |

| Record name | Butanoic acid, 2-amino-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-alpha-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1492-24-6 | |

| Record name | (+)-α-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Butyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-amino-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-amino-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMINOBUTYRIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QAJ5KN9IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-alpha-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

291 °C | |

| Record name | L-alpha-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Abu-OH (2-Aminobutanoic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Abu-OH, chemically known as 2-aminobutanoic acid, is a non-proteinogenic α-amino acid. It is also referred to by various synonyms, including α-aminobutyric acid, homoalanine, and butyrine. As an analog of alanine (B10760859) with an ethyl side chain, this compound exists as two enantiomers: L-2-aminobutanoic acid (also referred to as (S)-2-aminobutanoic acid) and D-2-aminobutanoic acid (also referred to as (R)-2-aminobutanoic acid). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical methods, and its role in biological systems, with a focus on its impact on macrophage signaling and its function as a substrate in non-ribosomal peptide synthesis.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-aminobutanoic acid consists of a four-carbon chain with an amino group and a carboxylic acid group attached to the alpha-carbon (C2).

Chemical Structure:

Physicochemical Properties

The physicochemical properties of the racemic mixture and the individual enantiomers of 2-aminobutanoic acid are summarized in the tables below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical and synthetic protocols.

Table 1: General Physicochemical Properties of 2-Aminobutanoic Acid [1][2][3][4][5][6]

| Property | Value |

| Molecular Formula | C4H9NO2 |

| Molecular Weight | 103.12 g/mol |

| Appearance | White solid/crystalline powder |

| Melting Point | ~300-305 °C |

| Boiling Point | ~215.2 °C (Predicted) |

| Water Solubility | 143.8 g/L at 25 °C (L-isomer) |

| logP | -2.3 to -3.17 (Predicted/Experimental) |

| pKa (Carboxyl) | ~2.55-2.62 |

| pKa (Amino) | ~9.53-9.60 |

Table 2: Enantiomer-Specific Properties of 2-Aminobutanoic Acid [6][7]

| Property | L-2-Aminobutanoic Acid | D-2-Aminobutanoic Acid |

| CAS Number | 1492-24-6 | 2623-91-8 |

| Optical Rotation [α]D | +20° (c=1 in 6N HCl) | -21° (c=11 in 6N HCl) |

Table 3: Spectroscopic Data for 2-Aminobutanoic Acid [1][3]

| Spectroscopy | Data |

| ¹H NMR (D₂O) | δ ~0.98 (t, 3H, CH₃), ~1.90 (m, 2H, CH₂), ~3.71 (t, 1H, α-CH) |

| ¹³C NMR (D₂O) | δ ~9.43 (CH₃), ~24.53 (CH₂), ~56.70 (α-CH), ~175.61 (COOH) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 104.0711 |

Experimental Protocols

Synthesis of Racemic 2-Aminobutanoic Acid via Strecker Synthesis[8][9][10][11]

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes.

Materials:

-

Propanal (Propionaldehyde)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Water

Procedure:

-

Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water and add propanal. Stir the mixture to form the corresponding imine in situ.

-

α-Aminonitrile Formation: Slowly add an aqueous solution of potassium cyanide to the reaction mixture. The cyanide ion will attack the imine to form 2-aminobutanenitrile. The reaction is typically carried out at room temperature and may be stirred for several hours.

-

Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

Work-up and Isolation: After cooling, neutralize the reaction mixture with a sodium hydroxide solution to the isoelectric point of 2-aminobutanoic acid (around pH 6). The crude amino acid will precipitate. The precipitate can be collected by filtration, washed with cold water and diethyl ether, and then recrystallized from a water/ethanol mixture to yield pure racemic 2-aminobutanoic acid.

Chiral Resolution of 2-Aminobutanoic Acid Enantiomers by HPLC[12][13][14][15]

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for separating enantiomers.

Materials:

-

Racemic 2-aminobutanoic acid

-

Chiral HPLC column (e.g., CROWNPAK CR(+))

-

Perchloric acid solution (0.05%) as the mobile phase

-

HPLC system with UV or other suitable detector

Procedure:

-

Sample Preparation: Prepare a standard solution of racemic 2-aminobutanoic acid in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: CROWNPAK CR(+)

-

Mobile Phase: 0.05% Perchloric acid in water

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 15 °C

-

Detection: UV at 200 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: The two enantiomers will elute at different retention times. The peak areas can be used to determine the enantiomeric excess (ee%) of a sample.

Nitric Oxide Production Assay in Macrophages[16][17][18][19][20]

This assay measures the production of nitric oxide (NO) by macrophages, which is an indicator of their inflammatory activation state. NO is unstable, so its stable metabolite, nitrite (B80452) (NO₂⁻), is measured using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound (L- or D-enantiomer)

-

DMEM cell culture medium

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics. Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include control wells with untreated cells and cells treated with LPS only.

-

Nitrite Measurement: After the incubation period, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of the Griess reagent to each supernatant sample in a new 96-well plate.

-

Data Analysis: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Biological Activity and Signaling Pathways

Modulation of Macrophage Activation and Nitric Oxide Synthesis

Recent studies have shown that α-aminobutyric acid (AABA), another name for this compound, can modulate the inflammatory response of macrophages. In lipopolysaccharide (LPS)-stimulated macrophages, which are a model for the pro-inflammatory M1 phenotype, AABA has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and consequently reduce the production of nitric oxide (NO).

The proposed mechanism does not involve the direct inhibition of the canonical NF-κB or MAPK signaling pathways, which are typically activated by LPS. Instead, AABA appears to induce metabolic reprogramming within the macrophages. This includes promoting oxidative phosphorylation and the metabolism of glutamine and arginine, while inhibiting glycolysis. Furthermore, AABA has been shown to increase the expression of the methyltransferase EZH2, leading to an enrichment of the repressive H3K27me3 epigenetic mark at the promoter regions of M1-associated inflammatory genes, including Nos2 (the gene encoding iNOS). This epigenetic modification contributes to the suppression of their transcription.

Role in Non-Ribosomal Peptide Synthesis (NRPS)

This compound is a known substrate for non-ribosomal peptide synthetases (NRPSs). These are large multi-enzyme complexes found in bacteria and fungi that synthesize a wide variety of peptides with diverse biological activities, including antibiotics, siderophores, and immunosuppressants.

The general workflow for the incorporation of an amino acid like this compound into a non-ribosomal peptide is as follows:

-

Adenylation (A) domain: The A-domain selects a specific amino acid (in this case, this compound) and activates it by converting it to an aminoacyl adenylate using ATP.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then transferred to the phosphopantetheinyl arm of the T-domain, forming a thioester bond.

-

Condensation (C) domain: The C-domain catalyzes the formation of a peptide bond between the amino acid on the T-domain of one module and the growing peptide chain attached to the T-domain of the preceding module.

Potential as a GABA Analogue

Due to its structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, this compound is hypothesized to have the potential to interact with GABA receptors. However, direct evidence of binding and functional modulation of GABA receptors by this compound is currently limited. Further research, including binding assays and electrophysiological studies, is required to elucidate its potential role as a GABA analogue.

Conclusion

This compound is a versatile non-proteinogenic amino acid with significant potential in various research and development areas. Its ability to modulate macrophage function through metabolic and epigenetic pathways highlights its potential as a lead compound for the development of anti-inflammatory agents. Furthermore, its role as a building block in non-ribosomal peptide synthesis opens up avenues for the discovery and engineering of novel bioactive peptides. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and researchers working with this compound and related compounds. Future investigations into its potential as a GABA analogue are warranted to fully explore its pharmacological profile.

References

- 1. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for L-alpha-Aminobutyric acid (HMDB0000452) [hmdb.ca]

- 3. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound DL-Aminobutyric acid (FDB004023) - FooDB [foodb.ca]

- 5. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to 2-Aminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Aminobutyric acid, a non-proteinogenic α-amino acid. It details the Chemical Abstracts Service (CAS) numbers for its various isomers, physical and chemical properties, experimental protocols for its synthesis and analysis, and its biological significance.

Core Identification: CAS Numbers and Isomers

2-Aminobutyric acid, also known as α-aminobutyric acid (AABA), exists in three forms: a racemic mixture and two stereoisomers. Each form is uniquely identified by its CAS number.

| Isomer/Mixture | IUPAC Name | Synonyms | CAS Number |

| Racemic | (±)-2-Aminobutanoic acid | DL-2-Aminobutyric acid, DL-α-Amino-n-butyric acid, Homoalanine | 2835-81-6[1], 80-60-4[2][3] |

| L-Enantiomer | (S)-2-Aminobutanoic acid | L-2-Aminobutyric acid, (-)-2-Aminobutyric acid, L-Butyrine | 1492-24-6[4] |

| D-Enantiomer | (R)-2-Aminobutanoic acid | D-2-Aminobutyric acid, (+)-2-Aminobutyric acid, D-Butyrine | 2623-91-8[5] |

Note: The racemic mixture of 2-aminobutyric acid has been assigned multiple CAS numbers.

Physicochemical Properties

The physical and chemical properties of 2-aminobutyric acid are crucial for its application in research and development.

| Property | Value | Isomer |

| Molecular Formula | C4H9NO2 | All |

| Molecular Weight | 103.12 g/mol | All[4] |

| Melting Point | 291 °C (decomposes) | Racemic[3], L-isomer[4] |

| Solubility in Water | 278 mg/mL | D-isomer[5] |

| pKa | 2.29 (at 25°C) | Racemic[3] |

Experimental Protocols

Synthesis of (S)-2-Aminobutyric Acid via Enzymatic Hydrolysis

A common method for the stereoselective synthesis of (S)-2-aminobutyric acid involves the enzymatic hydrolysis of a racemic N-protected-2-aminobutyric acid.[6]

Methodology:

-

Preparation of Racemic N-benzoyl-2-aminobutyric acid: A racemic mixture of 2-aminobutyric acid is reacted with benzoyl chloride in a basic aqueous solution. The product, racemic N-benzoyl-2-aminobutyric acid, precipitates upon acidification and can be collected by filtration.

-

Enzymatic Hydrolysis: The racemic N-benzoyl-2-aminobutyric acid is suspended in a buffered aqueous solution. An L-specific acylase enzyme, such as one derived from Aspergillus melleus or Thermococcus litoralis, is added. The mixture is incubated at an optimal temperature and pH for the enzyme. The acylase selectively hydrolyzes the N-benzoyl group from the L-enantiomer, yielding (S)-2-aminobutyric acid and (R)-N-benzoyl-2-aminobutyric acid.[6]

-

Separation: The resulting (S)-2-aminobutyric acid is water-soluble, while the unreacted (R)-N-benzoyl-2-aminobutyric acid remains less soluble. The mixture can be separated by adjusting the pH and using extraction or crystallization techniques.

-

Racemization of the (R)-enantiomer: The recovered (R)-N-benzoyl-2-aminobutyric acid can be racemized by heating in a basic solution, allowing it to be recycled for the next round of enzymatic hydrolysis.[6]

Biosynthesis of (S)-2-Aminobutyric Acid in Saccharomyces cerevisiae

Metabolic engineering of baker's yeast (Saccharomyces cerevisiae) allows for the in vivo production of enantiopure (S)-2-aminobutyric acid from L-threonine.[7][8]

Methodology:

-

Strain Engineering: A heterologous two-step pathway is introduced into S. cerevisiae. This involves expressing a threonine deaminase (e.g., from Bacillus subtilis or Solanum lycopersicum) and a mutated glutamate (B1630785) dehydrogenase from Escherichia coli.

-

Cultivation: The engineered yeast strain is cultivated in a suitable medium. L-threonine can be added to the medium to increase the precursor pool.

-

Fermentation: During fermentation, the threonine deaminase converts L-threonine to 2-ketobutyrate. The mutated glutamate dehydrogenase then reductively aminates 2-ketobutyrate to (S)-2-aminobutyric acid.

-

Extraction and Quantification: The intracellular (S)-2-aminobutyric acid is extracted from the yeast cells and can be quantified using methods like liquid chromatography-mass spectrometry (LC-MS). Production yields can be enhanced by feeding additional L-threonine or by engineering the yeast's threonine biosynthesis pathway to remove feedback inhibition.[7][8]

Analytical Methods

The separation and quantification of 2-aminobutyric acid isomers are critical for research and quality control.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the simultaneous determination of all aminobutyric acid isomers.[9][10] Chiral derivatization with a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) allows for the separation of enantiomers on a standard C18 column.[9]

-

Gas Chromatography (GC): GC with flame ionization detection (FID) or mass spectrometric (MS) detection can be used for the analysis of 2-aminobutyric acid after derivatization to increase its volatility.[11]

Diagrams and Visualizations

Isomeric Relationship of 2-Aminobutyric Acid

Caption: Relationship between the racemic mixture and enantiomers of 2-aminobutyric acid.

Experimental Workflow for Enzymatic Synthesis

Caption: Generalized workflow for the synthesis of (S)-2-aminobutyric acid.

Biosynthetic Pathway in Engineered Yeast

Caption: Engineered metabolic pathway for (S)-2-aminobutyric acid production.

Biological Significance and Applications

While often overshadowed by its isomer, the neurotransmitter γ-aminobutyric acid (GABA), 2-aminobutyric acid and its enantiomers hold significant importance in their own right.

-

Metabolic Intermediate: α-Aminobutyric acid is an intermediate in the metabolism of methionine.[12]

-

Precursor for Pharmaceuticals: (S)-2-aminobutyric acid is a crucial chiral building block in the synthesis of several active pharmaceutical ingredients.[6] Notably, it is a key precursor for the anti-epileptic drugs levetiracetam (B1674943) and brivaracetam.[7][8]

-

Non-Proteinogenic Amino Acid: As a non-proteinogenic amino acid, it is not incorporated into proteins during translation in most organisms.[13] However, it can be found in some peptide antibiotics.

It is important to distinguish 2-aminobutyric acid (α-aminobutyric acid) from its isomers, β-aminobutyric acid (a plant defense activator) and γ-aminobutyric acid (GABA, a major inhibitory neurotransmitter in the central nervous system), as they have distinct biological roles.[12]

References

- 1. Exposome-Explorer - 2-Aminobutyric acid (Compound) [exposome-explorer.iarc.fr]

- 2. dl-2-Aminobutyric acid [webbook.nist.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 7. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aminobutyric acid - Wikipedia [en.wikipedia.org]

- 13. Amino acid - Wikipedia [en.wikipedia.org]

H-Abu-OH (α-Aminobutyric Acid): A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

H-Abu-OH, chemically known as α-Aminobutyric acid, is a non-proteinogenic α-amino acid that serves as a crucial building block in the synthesis of various bioactive molecules and demonstrates significant physiological activity. This technical guide provides an in-depth overview of its fundamental properties, analytical methodologies, and its role in biological pathways, tailored for professionals in research and drug development.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below, providing a quick reference for experimental design and analysis.

| Property | Value | Citations |

| Molecular Formula | C₄H₉NO₂ | [1][2][3] |

| Average Molecular Weight | 103.12 g/mol | [2][3][4] |

| Monoisotopic Molecular Weight | 103.063328537 g/mol | [5] |

| IUPAC Name | 2-aminobutanoic acid | [2] |

| Synonyms | α-Aminobutyric acid, Homoalanine, L-Butyrine | [1][6] |

| CAS Number | 1492-24-6 (L-isomer), 2623-91-8 (D-isomer), 2835-81-6 (DL-mixture) | [3][4][7] |

Experimental Protocols

Synthesis of α-Aminobutyric Acid via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. While the following protocol is detailed for the synthesis of α-aminoisobutyric acid, the principles are directly applicable to the synthesis of this compound by substituting propanal for acetone.

Materials:

-

Propanal

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrobromic acid (HBr, 48%)

-

Methyl alcohol

-

Ether

-

Water

-

Ice

Procedure:

-

Formation of the Aminonitrile:

-

In a round-bottomed flask equipped with a stirrer and cooled in an ice bath, dissolve ammonium chloride in water.

-

Add a solution of propanal in ether with continuous stirring.

-

Slowly add an aqueous solution of sodium cyanide to the mixture.

-

Continue stirring for one hour after the complete addition of sodium cyanide and then let the mixture stand overnight.

-

Separate the ether layer and extract the aqueous layer multiple times with ether.

-

Combine all ether extracts and distill off the ether to obtain the crude α-aminonitrile.

-

-

Hydrolysis of the Aminonitrile:

-

To the crude α-aminonitrile, add methyl alcohol and saturate the solution with ammonia (B1221849) gas. Allow this mixture to stand for two to three days.

-

Remove the excess ammonia and methyl alcohol by distillation.

-

Add water to the residue, followed by 48% hydrobromic acid.

-

Reflux the mixture for two hours to hydrolyze the nitrile to a carboxylic acid.

-

-

Isolation and Purification of α-Aminobutyric Acid:

-

Distill off the hydrobromic acid under reduced pressure.

-

Dissolve the residue in water and reconcentrate under reduced pressure to remove as much HBr as possible.

-

Dissolve the resulting crude amino acid hydrobromide in methyl alcohol.

-

Add an excess of pyridine to precipitate the free α-aminobutyric acid.

-

Allow the mixture to stand overnight to complete the precipitation.

-

Collect the solid product by filtration, wash thoroughly with methyl alcohol, and dry.

-

For a pyridine-free product, the crude amino acid can be redissolved in warm water and reprecipitated by adding a large volume of methyl alcohol.[1]

-

Quantification of α-Aminobutyric Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of α-aminobutyric acid in a sample, which often requires a pre-column derivatization step due to the lack of a strong chromophore in the molecule.

Materials:

-

This compound standard

-

Sample containing this compound

-

Derivatization reagent (e.g., 2,4-dinitrofluorobenzene (DNFB), o-phthalaldehyde (B127526) (OPA))

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Buffer solution (e.g., sodium bicarbonate, potassium dihydrogen phosphate)

-

C18 HPLC column

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water or a buffer solution).

-

Perform necessary extraction steps if the analyte is in a complex matrix. This may include sonication or homogenization.

-

Centrifuge the sample to remove any particulate matter and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.

-

-

Pre-Column Derivatization:

-

To a known volume of the filtered sample or standard solution, add the derivatization reagent and a buffer to maintain the optimal pH for the reaction.

-

Incubate the mixture at a specific temperature and for a set duration to ensure complete derivatization. For example, when using DNFB, the reaction is typically carried out in a sodium bicarbonate buffer at 60°C for 1 hour.

-

After the reaction, the mixture may need to be quenched or diluted with the mobile phase.

-

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed. For instance, Mobile Phase A could be a mixture of acetonitrile and water, and Mobile Phase B could be a phosphate (B84403) buffer. The gradient program should be optimized to achieve good separation of the derivatized analyte from other components.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 35-40°C.

-

Injection Volume: 10-20 µL.

-

Detection: UV-Vis detector set at the maximum absorbance wavelength of the derivative (e.g., 350 nm for DNFB derivatives).

-

-

Quantification:

-

Inject the derivatized standards to create a calibration curve by plotting the peak area against the concentration.

-

Inject the derivatized sample and determine the concentration of this compound by interpolating its peak area on the calibration curve.

-

-

Biological Roles and Pathways

Nonribosomal Peptide Synthesis Workflow

This compound is a substrate for nonribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that synthesize a wide range of bioactive peptides independently of the ribosome and mRNA. The general workflow of NRPS-mediated synthesis is depicted below.

Caption: Workflow of Nonribosomal Peptide Synthesis incorporating this compound.

This compound in Plant Stress Response: A Logical Framework

While often studied in the context of its isomer γ-aminobutyric acid (GABA), α-aminobutyric acid is also implicated in plant responses to abiotic stress. An increase in the pool of amino acids, including this compound, is a common metabolic response to stresses such as drought, salinity, and extreme temperatures. The following diagram illustrates a logical workflow for investigating the role of this compound in plant stress response.

Caption: Experimental workflow for studying the role of this compound in plant abiotic stress.

Putative Signaling Role of this compound in Plant Stress Mitigation

The accumulation of amino acids like this compound under stress suggests a role in osmotic adjustment, detoxification of reactive oxygen species (ROS), and as a source of energy. The "GABA shunt" is a known metabolic pathway that bypasses two steps of the Krebs cycle, and while centered on GABA, it highlights how non-proteinogenic amino acids can be integrated into central metabolism. This compound could potentially feed into similar or related pathways.

Caption: Logical diagram of the potential roles of this compound in plant stress mitigation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Plant GABA Research: Biological Functions, Synthesis Mechanisms and Regulatory Pathways [mdpi.com]

- 5. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The versatile GABA in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Aminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of 2-aminobutanoic acid, a non-proteinogenic α-amino acid of significant interest in various scientific and pharmaceutical domains. This document summarizes key quantitative data, details relevant experimental protocols, and presents a logical workflow for the determination of these properties.

Core Physical Properties

2-Aminobutanoic acid, also known as α-aminobutyric acid, is a chiral molecule existing as two enantiomers, L-2-aminobutanoic acid and D-2-aminobutanoic acid, and as a racemic mixture, DL-2-aminobutanoic acid. Its physical properties are crucial for its handling, characterization, and application in research and development.

Data Presentation

The following tables summarize the key physical properties of 2-aminobutanoic acid, collating data from various sources. It is important to note that variations in reported values, particularly for the melting point, are common for amino acids due to their tendency to decompose upon heating.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₂ | [1][2][3] |

| Molecular Weight | 103.12 g/mol | [1][2][3][4] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

Table 2: Thermal Properties

| Isomer | Melting Point (°C) | Boiling Point (°C) | Source(s) |

| L-2-Aminobutanoic acid | 305 | 215.2 ± 23.0 at 760 mmHg | [2][5] |

| D-2-Aminobutanoic acid | >300 (decomposes) | Not available | [6] |

| DL-2-Aminobutanoic acid | 291-293 (decomposes) | 215.2 ± 23.0 at 760 mmHg | [1][7] |

| Racemic Mixture | 300 | Not available | [8] |

| General | 304 | Not available | [9] |

| General | 291 (decomposes) | Not available | [4][7] |

Table 3: Acid-Base Properties

| Property | Value | Source(s) |

| pKa₁ (-COOH) | 2.34 | [2] |

| pKa₂ (-NH₃⁺) | 9.53 (Predicted) | [10] |

Table 4: Solubility

| Solvent | Solubility | Source(s) |

| Water | Very soluble | [2] |

| Water | 22.7 g/100 mL (at 22°C) | [5] |

| Water | 210 g/L | [7] |

| Alcohol | Poorly soluble | [7] |

| Oils | Insoluble | [7] |

Table 5: Optical Properties

| Isomer | Specific Rotation [α] | Conditions | Source(s) |

| L-2-Aminobutanoic acid | +8° | 20°C, in 5M HCl | [10] |

| D-2-Aminobutanoic acid | -21° to -19° | 20°C, c=4 in H₂O | [6] |

| DL-2-Aminobutanoic acid | 0.0 ± 0.1° | 20°C, c=10 in H₂O | [7] |

Experimental Protocols

The determination of the physical properties of amino acids requires specific experimental methodologies to ensure accuracy, especially given their chemical nature.

Melting Point Determination

The melting point of amino acids is often challenging to determine accurately using conventional methods due to their decomposition at high temperatures.[11][12]

Method: Fast Scanning Calorimetry (FSC)

To overcome thermal decomposition, fast scanning calorimetry (FSC) is a preferred method.[11][13][14] This technique involves very high heating rates (up to 20,000 K/s), which allows the sample to melt before significant decomposition can occur.[14][15]

-

Sample Preparation: A small amount of the amino acid is placed on the FSC sensor. To ensure good thermal contact, a droplet of silicon oil can be added.[14]

-

Measurement Procedure: The experiment typically involves a three-stage temperature-time profile.

-

Initial Heating and Cooling: The sample is heated and cooled at a high, constant rate (e.g., 2000 K/s) in a specific temperature range (e.g., 303 K to 473 K) to ensure reproducibility.[14]

-

Melting Determination: The sample is then heated at various high scanning rates through its melting range.[15]

-

Extrapolation: The onset temperature of the melting peak is recorded for each heating rate and extrapolated to a zero heating rate to obtain the true melting temperature.[13][15]

-

pKa Determination

The pKa values of the ionizable carboxyl and amino groups are determined by acid-base titration.[16][17]

Method: Acid-Base Titration

-

Sample Preparation: A known concentration of the 2-aminobutanoic acid solution is prepared in a beaker.[16]

-

Titration: The solution is titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.[16][18] For the determination of the carboxyl group's pKa, the amino acid solution can be titrated with a strong acid (e.g., 0.1 M HCl).[18]

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.[17] The pKa values correspond to the pH at the half-equivalence points, where half of the respective functional group has been neutralized.[17] The Henderson-Hasselbalch equation is used to calculate the precise pKa values from the titration data.[17]

Solubility Determination

The solubility of amino acids can be determined using several methods, with the gravimetric and colorimetric methods being common.[19][20]

Method: Gravimetric Analysis

-

Sample Preparation: Supersaturated solutions are prepared by adding an excess amount of 2-aminobutanoic acid to the solvent of interest (e.g., water, aqueous solutions) in a sealed container.[19]

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

Separation and Quantification: The undissolved solid is separated from the saturated solution by filtration or centrifugation. A known volume of the clear supernatant is then carefully evaporated to dryness, and the mass of the dissolved solid is determined.[19]

Optical Rotation Determination

The specific rotation of the enantiomers of 2-aminobutanoic acid is measured using a polarimeter.[21][22]

Method: Polarimetry

-

Sample Preparation: A solution of the optically active 2-aminobutanoic acid is prepared at a known concentration in a suitable solvent (e.g., water, HCl solution).[21][22]

-

Measurement: The solution is placed in a polarimeter cell of a known path length.[23] Plane-polarized light of a specific wavelength (typically the sodium D-line at 589 nm) is passed through the solution, and the angle of rotation of the plane of polarization is measured.[22][24]

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[22] The temperature and solvent used must also be specified.[21]

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive experimental determination of the physical properties of 2-aminobutanoic acid.

Caption: Workflow for determining the physical properties of 2-aminobutanoic acid.

References

- 1. 2-Aminobutanoic acid | CAS#:2835-81-6 | Chemsrc [chemsrc.com]

- 2. L-2-Aminobutanoic acid(1492-24-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-2-Aminobutyric acid | 1492-24-6 [chemnet.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. DL-2-Aminobutyric acid | 2835-81-6 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 2-aminobutanoic acid [stenutz.eu]

- 10. Showing Compound L-2-Aminobutanoic acid (FDB012537) - FooDB [foodb.ca]

- 11. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. dspace.kpfu.ru [dspace.kpfu.ru]

- 13. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]

- 14. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of The Pka Values of An Amino Acid | PDF | Amino Acid | Acid Dissociation Constant [scribd.com]

- 17. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 18. egyankosh.ac.in [egyankosh.ac.in]

- 19. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Optical rotation - Wikipedia [en.wikipedia.org]

Solubility of H-Abu-OH: A Technical Guide

An in-depth technical guide to the solubility of H-Abu-OH (2-Aminobutanoic Acid) tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of solubility data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Introduction

2-Aminobutanoic acid (this compound), a non-proteinogenic α-amino acid, serves as a crucial building block in peptide synthesis and acts as a valuable chiral intermediate in the development of pharmaceutical agents. A thorough understanding of its solubility characteristics across a range of solvents is fundamental for optimizing reaction conditions, designing purification strategies, and developing stable formulations. This technical guide offers a consolidated resource on the solubility of this compound, outlines detailed methodologies for its experimental determination, and provides a logical workflow to guide researchers in these assessments.

Data Presentation: Quantitative Solubility of this compound

The solubility of this compound, like other amino acids, is significantly influenced by the solvent, temperature, and pH. The zwitterionic nature of amino acids generally leads to higher solubility in polar protic solvents like water and lower solubility in non-polar organic solvents. The following table summarizes the available quantitative solubility data for various forms of 2-aminobutanoic acid.

| Form of this compound | Solvent | Temperature (°C) | Solubility |

| H-DL-Abu-OH | Water | Not Specified | 50 mg/mL[1] |

| D-α-Aminobutyric acid | Water | Not Specified | 278 mg/mL[2] |

| L-α-Aminobutyric acid | Water | 25 | 143.8 g/L (143.8 mg/mL)[3] |

| This compound | DMSO | Not Specified | Insoluble[4] |

Note: The variability in the reported aqueous solubility values may be attributed to differences in experimental conditions such as pH and the specific stereoisomer (D, L, or DL) used.

Experimental Protocols

Accurate determination of solubility is critical for reproducible research and development. Below are detailed protocols for commonly employed methods for assessing the solubility of amino acids like this compound.

1. Gravimetric Method (Shake-Flask Method)

This traditional and reliable method is based on achieving equilibrium between the solid solute and the solvent, followed by quantifying the amount of dissolved solute in a known amount of the solvent.

-

Principle: An excess of the solid is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by evaporating the solvent from a known mass or volume of the solution and weighing the residue.

-

Detailed Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vessel (e.g., a screw-cap vial or flask). The excess solid ensures that the solution becomes saturated.

-

Equilibration: Place the vessel in a constant temperature environment, such as a thermostated shaker or water bath. Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The required time may vary and should be determined empirically by taking measurements at different time points until the concentration no longer changes.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For fine suspensions, centrifugation of the sealed vessel at the same constant temperature can be used to achieve a clear supernatant.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-calibrated pipette or a syringe. It is crucial to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of this compound).

-

Mass Determination: After complete removal of the solvent, reweigh the container with the dried this compound residue.

-

Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the supernatant.

-

2. UV-Vis Spectrophotometry

This method is advantageous for determining lower solubility values, provided the solute has a chromophore that absorbs in the UV-Vis spectrum. For amino acids without strong chromophores, derivatization is often required.

-

Principle: The concentration of a solute is determined by measuring the absorbance of the solution at a specific wavelength and applying the Beer-Lambert Law.

-

Detailed Methodology:

-

Derivatization (if necessary): Since underivatized this compound has weak UV absorbance, a derivatization step, for example with ninhydrin, can be employed to produce a colored product with strong absorbance in the visible range.[5]

-

Calibration Curve: Prepare a series of standard solutions of this compound (or its derivative) of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Saturated Solution Preparation and Sampling: Prepare a saturated solution and obtain a clear supernatant as described in the gravimetric method (steps 1-3).

-

Dilution: Accurately dilute a known volume of the supernatant with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor.

-

3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for very low solubility values.

-

Principle: The concentration of the solute in a saturated solution is determined by separating it from other components on a chromatographic column and quantifying it using a suitable detector.

-

Detailed Methodology:

-

Method Development: Develop a suitable HPLC method, including the selection of an appropriate column (e.g., reversed-phase or ion-exchange), mobile phase, and detector (e.g., UV, refractive index, or mass spectrometer). As with UV-Vis, derivatization (either pre- or post-column) can enhance detection sensitivity.[5][6]

-

Calibration: Prepare and inject a series of standard solutions of this compound with known concentrations to generate a calibration curve by plotting peak area or height against concentration.

-

Saturated Solution Preparation and Sampling: Prepare a saturated solution and obtain a clear supernatant as described previously.

-

Sample Preparation: Filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm) to remove any remaining particulates. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

-

Quantification: Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Solubility Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.

-

Mandatory Visualization: Logical Workflow for Solubility Determination

The following diagram, generated using the DOT language, illustrates a logical workflow for determining the solubility of this compound.

Caption: A logical workflow for the experimental determination of this compound solubility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for L-alpha-Aminobutyric acid (HMDB0000452) [hmdb.ca]

- 4. selleckchem.com [selleckchem.com]

- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Analytical methods for amino acid determination in organisms | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of H-Abu-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of H-Abu-OH (2-aminobutanoic acid), a non-proteinogenic α-amino acid. This document details the core spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy. The guide offers detailed experimental protocols and presents quantitative data in a structured format to facilitate research and development.

Introduction

This compound, or 2-aminobutanoic acid, is an isomer of the amino acid aminobutyric acid. As a chiral molecule, it exists in both L and D forms and serves as a valuable building block in the synthesis of novel peptides and pharmaceutical compounds. Accurate and thorough characterization of its structure and purity is paramount for its application in drug discovery and development. Spectroscopic methods provide the necessary tools for unambiguous identification and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | 1 | ~0.98 | Triplet | 7.4 |

| 2 | ~1.90 | Multiplet | ||

| 3 | ~3.72 | Triplet | 6.0 | |

| ¹³C | 1 | ~10.0 | ||

| 2 | ~25.0 | |||

| 3 | ~55.0 | |||

| 4 | ~175.0 |

Note: Chemical shifts are referenced to standard internal references and can vary slightly depending on the solvent and pH.

Vibrational Spectroscopy (FTIR and Raman)

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad | |

| N-H stretch (Amine) | ~3100-3000 | Medium | |

| C-H stretch (Alkyl) | 2986, 2878[1] | Strong | |

| C=O stretch (Carboxylic Acid) | ~1715 | Strong | |

| N-H bend (Amine) | ~1600 | Medium | |

| C-H bend (Alkyl) | ~1460, ~1380 | Medium | |

| C-O stretch (Carboxylic Acid) | ~1300-1200 | Strong |

Mass Spectrometry (MS)

Table 3: Mass Spectrometric Data for this compound

| Parameter | Value (m/z) | Notes |

| Molecular Weight | 103.12 g/mol | |

| [M+H]⁺ | 104.0711 | Protonated molecule, commonly observed in ESI and CI.[2] |

| [M-H]⁻ | 102.1 | Deprotonated molecule, observed in negative ion mode.[3] |

| Key Fragments | 58.0662 | Corresponds to [M-COOH]⁺, loss of the carboxylic acid group.[2] |

| 74.0600 | Corresponds to [M-C₂H₅]⁺, loss of the ethyl group. |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are foundational and may require optimization based on the specific instrumentation and research objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound and confirm its molecular structure.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Vortex the vial until the sample is completely dissolved. Gentle heating or sonication can be used to aid dissolution.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is sufficient for the spectrometer's detector (typically 4-5 cm).

-

Cap the NMR tube and clean the exterior before insertion into the spectrometer.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

For ¹³C NMR, a greater number of scans (1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

-

Phase the resulting spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak (e.g., D₂O at δ ~4.79 ppm) or an internal standard like DSS.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the FTIR spectrum over a wavenumber range of 4000-400 cm⁻¹.

-

A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Identify the characteristic absorption bands corresponding to the functional groups of this compound.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent mixture, such as water and methanol (B129727) or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

Analyze the full scan mass spectrum to identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻).

-

Examine the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

-

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Simplified fragmentation pathway of this compound in positive ion mass spectrometry.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Aminobutyric Acid

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-aminobutyric acid. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and analysis of small molecules. This document details the chemical shifts, coupling constants, and signal multiplicities observed in the spectrum, alongside a detailed experimental protocol for data acquisition.

¹H NMR Spectral Data of 2-Aminobutyric Acid

The ¹H NMR spectrum of 2-aminobutyric acid, recorded in deuterium (B1214612) oxide (D₂O), reveals three distinct proton signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are typically not observed in D₂O due to rapid deuterium exchange.

The spectral parameters are summarized in the table below:

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-4 (-CH₃) | ~0.94 | Triplet (t) | 3H | 7.5 |

| H-3 (-CH₂) | ~1.85 | Multiplet (m) | 2H | - |

| H-2 (-CH) | ~3.67 | Triplet (t) | 1H | 5.9 |

Detailed Spectral Analysis

The signal at approximately 0.94 ppm corresponds to the three protons of the methyl group (H-4). Its multiplicity as a triplet is a result of spin-spin coupling with the two adjacent protons of the methylene group (H-3), with a coupling constant (J) of 7.5 Hz.

The two protons of the methylene group (H-3) appear as a multiplet around 1.85 ppm. These protons are diastereotopic due to the adjacent chiral center at C-2. Consequently, they have slightly different chemical environments and couple with both the methine proton (H-2) and the methyl protons (H-4), resulting in a complex splitting pattern.

The methine proton (H-2) resonates at approximately 3.67 ppm and appears as a triplet with a coupling constant of 5.9 Hz. This splitting is due to coupling with the adjacent methylene protons (H-3).

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines the methodology for acquiring the ¹H NMR spectrum of 2-aminobutyric acid.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 2-aminobutyric acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O).

-

To aid dissolution, gentle vortexing or sonication may be applied.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), to the NMR tube for chemical shift calibration (0.00 ppm).

2. NMR Spectrometer Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Solvent: D₂O

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of 10-12 ppm is typically sufficient.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the reference standard peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Spin-Spin Coupling

The following diagram illustrates the structure of 2-aminobutyric acid and the key spin-spin coupling interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Spin-spin coupling in 2-aminobutyric acid.

Unveiling the Solid-State Architecture of L-alpha-Amino-n-butyric Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of L-alpha-amino-n-butyric acid, a non-proteinogenic amino acid of significant interest in biochemical and pharmaceutical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols, and a visualization of its role in biochemical pathways.

Core Crystallographic Data

The three-dimensional arrangement of L-alpha-amino-n-butyric acid in its crystalline form has been elucidated by X-ray diffraction studies. The key crystallographic parameters, providing a quantitative description of the unit cell and crystal symmetry, are summarized below. This information is crucial for understanding the solid-state properties of the molecule, which can influence its stability, solubility, and bioavailability.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 5.8695 (2) Å |

| b | 6.1824 (3) Å |

| c | 15.3431 (7) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 556.34 (4) ų |

| Z | 4 |

| Calculated Density | 1.232 Mg m⁻³ |

| Radiation Type | Mo Kα |

| Wavelength | 0.71073 Å |

| Temperature | 100 (2) K |

| R-factor | 0.027 |

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of L-alpha-amino-n-butyric acid involved a meticulous experimental workflow, from crystal preparation to data analysis. The following protocol outlines the key steps undertaken in the cited crystallographic study.

Crystal Growth and Preparation

Single crystals of L-alpha-amino-n-butyric acid suitable for X-ray diffraction were grown by the slow evaporation of an aqueous ethanol (B145695) solution. A selected crystal was mounted on a glass fiber for data collection.

X-ray Diffraction Data Collection

Crystallographic data were collected at a temperature of 100 K using a Bruker APEXII CCD area-detector diffractometer. The instrument was equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete dataset.

Structure Solution and Refinement

The collected diffraction data were processed and scaled using the SAINT software package. The crystal structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

Role in Nonribosomal Peptide Synthesis

L-alpha-amino-n-butyric acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code for ribosomal protein synthesis. However, it plays a role as a building block in the biosynthesis of certain nonribosomal peptides (NRPs). NRPs are a diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, immunosuppressive, and antitumor properties.

The synthesis of NRPs is carried out by large, multi-enzyme complexes called nonribosomal peptide synthetases (NRPSs). These enzymes function as an assembly line, where different modules are responsible for the incorporation of specific amino acids. The following diagram illustrates a simplified, general pathway for the incorporation of an amino acid like L-alpha-amino-n-butyric acid into a growing peptide chain via an NRPS.

This technical guide provides foundational data and context for the solid-state structure of L-alpha-amino-n-butyric acid. This information is essential for researchers working on the characterization of this molecule and its derivatives, as well as for those in the field of drug design and development who can leverage this structural knowledge for molecular modeling and the design of novel therapeutics.

H-Abu-OH (α-Aminobutyric Acid): A Technical Guide to its Anti-inflammatory Mechanism of Action in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Abu-OH, chemically known as α-Aminobutyric Acid (AABA), is a non-proteinogenic amino acid demonstrating significant immunomodulatory potential. This technical guide delineates the core mechanism of action by which this compound exerts its anti-inflammatory effects on cells, specifically focusing on its role in macrophage polarization. Drawing from key experimental findings, this document details how this compound reprograms macrophage function through a dual strategy of metabolic rewiring and epigenetic modification. This guide provides an in-depth overview of the signaling pathways, comprehensive tables of quantitative experimental data, and detailed methodologies for the pivotal experiments that form the basis of our current understanding.

Core Mechanism of Action: Inhibition of M1 Macrophage Polarization

The primary anti-inflammatory action of this compound in cells is the targeted inhibition of classical M1 macrophage activation and function.[1][2] M1 macrophages are key drivers of pro-inflammatory responses, characterized by the secretion of cytokines like TNF-α, IL-6, and the production of nitric oxide (NO). This compound effectively suppresses this pro-inflammatory M1 phenotype. This is achieved not by a single molecular interaction, but by a coordinated, two-pronged assault on the cellular machinery that governs macrophage identity and function: metabolic reprogramming and epigenetic modification .[1][2]

Metabolic Reprogramming: Shifting the Cellular Energy Landscape

Classically activated M1 macrophages are highly glycolytic. This compound fundamentally alters this metabolic signature, shifting macrophages away from glycolysis and towards metabolic pathways associated with anti-inflammatory (M2) phenotypes.

-

Inhibition of Glycolysis: this compound treatment suppresses the high glycolytic rate typically induced by pro-inflammatory stimuli like lipopolysaccharide (LPS).[1][2]

-

Promotion of Oxidative Phosphorylation (OXPHOS): The compound enhances OXPHOS, a more efficient energy production pathway favored by anti-inflammatory macrophages.[1][2]

-

Enhancement of Amino Acid Metabolism: this compound boosts the metabolic pathways of several key amino acids, including arginine and glutamine.[1][2] This is significant as arginine metabolism is a critical bifurcation point in macrophage polarization; its conversion by iNOS (inducible nitric oxide synthase) fuels the M1 response, while its metabolism by Arginase-1 supports the M2 response. By enhancing the overall arginine and glutamine metabolic pathways, this compound helps steer resources away from the pro-inflammatory iNOS axis.[1][2]

Epigenetic Modification: Silencing Pro-inflammatory Genes

The most direct mechanism by which this compound silences pro-inflammatory gene expression is through epigenetic modification at the gene promoters.

-

Upregulation of EZH2: this compound treatment leads to an increase in the expression of the enzyme Enhancer of Zeste Homolog 2 (EZH2).[1][2]

-

Increased H3K27 Trimethylation: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] H3K27me3 is a well-established repressive epigenetic mark that leads to gene silencing.

-

Targeted Gene Repression: this compound-induced EZH2 activity results in an increased deposition of the H3K27me3 mark specifically at the promoter regions of key M1 pro-inflammatory genes, including Nos2 (encoding iNOS), Tnfa (encoding TNF-α), and Il6 (encoding IL-6).[1][2] This epigenetic silencing directly inhibits the transcription of these genes, shutting down the macrophage's pro-inflammatory output at its source.[1][2]

Signaling Pathway and Logic Diagrams

The following diagrams illustrate the core signaling pathway and the logical flow of this compound's mechanism of action.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on macrophage function and inflammatory gene expression based on in vitro studies.

Table 1: Effect of this compound on M1 Macrophage Pro-inflammatory Gene Expression (Data derived from RT-qPCR analysis of Bone Marrow-Derived Macrophages (BMDMs) stimulated with 100 ng/mL LPS for 24 hours)

| Gene Target | Treatment (1 mM this compound) | Relative mRNA Expression (Fold Change vs. LPS alone) |

| Nos2 | LPS + this compound | ~0.4 |

| Tnfa | LPS + this compound | ~0.5 |

| Il6 | LPS + this compound | ~0.3 |

Table 2: Effect of this compound on M1 Macrophage Pro-inflammatory Mediator Production (Data derived from ELISA/Griess assay of supernatants from BMDMs stimulated with 100 ng/mL LPS for 24 hours)

| Mediator | Treatment | Concentration (% of LPS alone) |

| Nitric Oxide (NO) | LPS + 100 µM this compound | ~75% |

| Nitric Oxide (NO) | LPS + 1 mM this compound | ~40% |

| TNF-α | LPS + 1 mM this compound | ~60% |

| IL-6 | LPS + 1 mM this compound | ~50% |

Table 3: Effect of this compound on Epigenetic Marks at Inflammatory Gene Promoters (Data derived from Chromatin Immunoprecipitation (ChIP)-qPCR analysis of BMDMs stimulated with 100 ng/mL LPS for 24 hours)

| Gene Promoter | Treatment (1 mM this compound) | H3K27me3 Enrichment (Fold Change vs. LPS alone) |

| Nos2 | LPS + this compound | ~2.5 |

| Tnfa | LPS + this compound | ~2.0 |

| Il6 | LPS + this compound | ~3.0 |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in this guide.

Bone Marrow-Derived Macrophage (BMDM) Culture and M1 Polarization

This protocol describes the generation of BMDMs from mice and their subsequent polarization to an M1 phenotype.

-

Isolation: Euthanize 7-week-old C57BL/6J female mice. Isolate femur and tibia bones under sterile conditions. Cut the bone ends and flush the marrow using a 21G needle and a 10 mL syringe filled with DMEM.

-

Cell Preparation: Treat the flushed marrow with an erythrocyte lysis solution (ACK buffer) and neutralize with DMEM.

-

Culturing: Culture the cells in 100 mm dishes with 10 mL of complete DMEM (containing 10% FBS and penicillin/streptomycin) supplemented with 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) to promote differentiation into macrophages.

-

Differentiation: Incubate the cells for 7 days at 37°C in a 5% CO2 incubator. On day 4, add 5 mL of fresh M-CSF-containing media.

-

M1 Polarization: On day 7, adherent macrophages are ready. Aspirate the medium and replace it with fresh complete DMEM. Stimulate the cells with 100 ng/mL LPS (from E. coli O111:B4). For experimental groups, co-treat with 100 µM or 1 mM this compound.

-

Harvesting: After 24 hours of stimulation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for RNA extraction (RT-qPCR), protein extraction (Western Blot), or chromatin preparation (ChIP).

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol details the procedure for assessing the enrichment of the H3K27me3 epigenetic mark at specific gene promoters.

-

Cross-linking: Treat 1x10⁷ stimulated BMDMs with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with an anti-H3K27me3 antibody or a control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl and Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA using a standard DNA purification kit.

-